![molecular formula C12H11BrN2O B13934073 6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one CAS No. 71540-69-7](/img/structure/B13934073.png)
6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one is a tricyclic quinazoline alkaloid. This compound features a six-membered ring annelated to a quinazoline ring, which is a structural motif found in various biologically active molecules . The molecular formula of this compound is C12H11BrN2O .
Métodos De Preparación
The synthesis of 6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzamide with bromoacetaldehyde diethyl acetal in the presence of a base can lead to the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one can be compared with other similar compounds, such as:
6,7,8,9-Tetrahydro-pyrido[2,1-b]quinazolin-11-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one:
2-Nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one: The nitro group introduces different reactivity and potential biological effects.
The uniqueness of this compound lies in its bromine substitution, which can enhance its reactivity and provide opportunities for further functionalization.
Propiedades
Número CAS |
71540-69-7 |
|---|---|
Fórmula molecular |
C12H11BrN2O |
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
6-bromo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H11BrN2O/c13-9-5-3-7-15-11(9)14-10-6-2-1-4-8(10)12(15)16/h1-2,4,6,9H,3,5,7H2 |
Clave InChI |
QYIZLJJFMAJKEP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=NC3=CC=CC=C3C(=O)N2C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


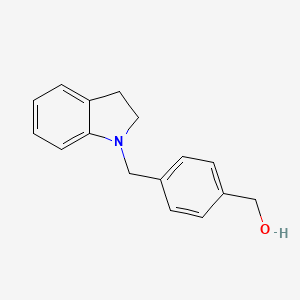
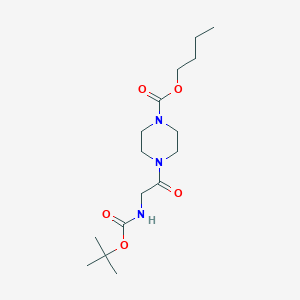
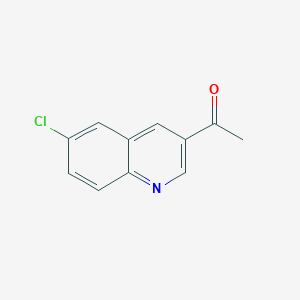

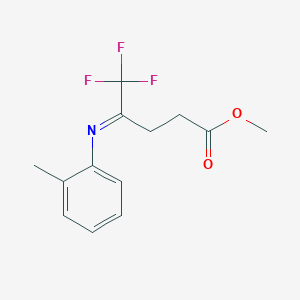
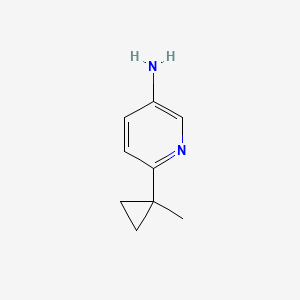

![4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13934037.png)


![1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13934045.png)
![n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B13934048.png)
![1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B13934055.png)

